molecular formula C24H23N3O2S2 B2967980 N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1185012-50-3

N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2967980
CAS No.: 1185012-50-3
M. Wt: 449.59
InChI Key: OBLNHWVRHKCUNH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a central bicyclic heteroaromatic core. This scaffold is functionalized with a 3-ethyl group, a 6-phenyl substituent, and a sulfanylacetamide moiety linked to a 2,5-dimethylphenylamine group. The compound’s synthesis likely involves nucleophilic substitution at the 2-position of the thienopyrimidinone ring, followed by coupling with an acetamide-bearing aryl amine, as seen in analogous syntheses .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-19(13-20(31-22)17-8-6-5-7-9-17)26-24(27)30-14-21(28)25-18-12-15(2)10-11-16(18)3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLNHWVRHKCUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C24_{24}H23_{23}N3_{3}O2_{2}S2_{2}
Molecular Weight 449.6 g/mol
CAS Number 1189942-52-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It potentially modulates cellular signaling through receptor interactions.
  • Nucleic Acid Interaction : The compound might intercalate with DNA or RNA, influencing gene expression and cellular processes .

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds in the thieno[3,2-d]pyrimidine class have demonstrated significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus.
  • Anticancer Properties : Initial studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .
  • Anti-inflammatory Effects : Some related compounds have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antibacterial Studies : A study reported that a thienopyrimidine derivative exhibited an MIC of 50 μg/mL against Mycobacterium smegmatis, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Testing : In vitro tests revealed that certain thieno[3,2-d]pyrimidine derivatives induced apoptosis in cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
  • Structure-Activity Relationship (SAR) : Research has identified that substituents on the phenyl ring can enhance the activity of these compounds against bacterial strains, suggesting that modifications to the structure can lead to improved efficacy .

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine core, a dimethylphenyl group, and a sulfanyl acetamide moiety. It is of interest in medicinal chemistry and pharmacology due to its potential biological activity and therapeutic applications. Interaction studies are performed to determine its efficacy and safety profile in clinical settings. These investigations assess its effects on enzyme activity or receptor modulation within cellular environments.

Potential Applications

The compound has several potential applications across various fields:

  • Medicinal Chemistry: It is used in drug development, particularly in creating new therapeutic agents.
  • Pharmacology: It is used to study the mechanisms of action of new drugs.
  • Biological Research: It is used in biological research to understand its interactions with biological targets such as enzymes and receptors.

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
N-(2,4-Dimethylphenyl)-2-{(3-Ethyl-four-Oxo-thieno[3,2-D]pyrimidin)}Contains similar thienopyrimidine coreDifferent substitution patterns on phenyl rings
N-(4-Methylphenyl)-2-{(3-Ethyl-four-Oxo-thieno[3,2-D]pyrimidin)}Similar core but different phenyl substituentsVariation in methyl groups affects biological activity
4-Oxo-thieno[3,2-D]pyrimidine derivativesCommon core structureVariability in side chains leads to diverse activities

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the literature:

Compound Core Structure R₁ (Thienopyrimidinone) R₂ (Aryl Acetamide) Melting Point (°C) Molecular Weight (g/mol) Key Features
N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (Target) Thieno[3,2-d]pyrimidinone 3-Ethyl, 6-phenyl 2,5-Dimethylphenyl Not reported ~495.6 (calculated) Lipophilic substituents; potential for enhanced membrane permeability
2-{[3-(3,5-Difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidinone 3-(3,5-Difluorophenyl) 2,5-Dimethoxyphenyl Not reported ~506.5 (calculated) Electron-withdrawing fluorine atoms; methoxy groups may improve solubility
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 4-Methyl 2,3-Dichlorophenyl 230 344.21 Simpler core; chlorinated aryl group increases crystallinity and melting point

Structural Modifications and Physicochemical Implications

  • Substituent Effects :
    • The 3-ethyl and 6-phenyl groups in the target compound contribute to steric bulk and lipophilicity, which may influence pharmacokinetic properties like absorption and metabolism.
    • In contrast, the 3-(3,5-difluorophenyl) group in introduces electronegative fluorine atoms, likely altering electronic distribution and hydrogen-bonding capacity .
    • The dichlorophenyl group in increases molecular weight and melting point (230°C), suggesting stronger intermolecular forces (e.g., halogen bonding) .

Q & A

Q. What are the common synthetic routes for preparing thieno[3,2-d]pyrimidinone derivatives like this compound?

Methodological Answer: A standard approach involves coupling a thienopyrimidinone core with an acetamide side chain via a sulfanyl linker. For example:

  • Step 1: Synthesis of the 3-ethyl-4-oxo-6-phenyl-thieno[3,2-d]pyrimidine intermediate via cyclization of substituted thioureas or via condensation reactions under reflux conditions.
  • Step 2: Functionalization at the 2-position using a bromo- or chloro-acetamide derivative in the presence of a base (e.g., sodium acetate) and a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) in dichloromethane or ethanol .
  • Yield Optimization: Typical yields range from 75–85% after recrystallization from ethanol-dioxane mixtures .

Q. How is this compound characterized post-synthesis?

Methodological Answer:

  • Elemental Analysis: Verify C, H, N, S content (e.g., deviations < 0.3% from theoretical values) .
  • 1H NMR: Key signals include the sulfanyl-acetamide SCH₂ group (δ ~4.12 ppm) and aromatic protons (δ ~7.28–7.82 ppm) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21 for analogous compounds) .

Q. What crystallization conditions are optimal for structural analysis?

Answer: Slow evaporation from polar aprotic solvents (e.g., methylene chloride or ethanol) at 273–298 K produces single crystals suitable for X-ray diffraction. Crystals often form hydrogen-bonded dimers (R₂²(10) motifs) via N–H⋯O interactions .

Advanced Research Questions

Q. How is the crystal structure determined, and what software is used?

Methodological Answer:

  • Data Collection: Use a Bruker APEX II diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELX programs (SHELXS-97 for solution, SHELXL-2016 for refinement). Hydrogen atoms are added geometrically and refined using a riding model .
  • Key Parameters: Monoclinic systems (e.g., P2₁/c) with unit cell dimensions a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .

Q. How do conformational variations impact biological activity?

Answer: The dihedral angles between the thienopyrimidine core and substituents (e.g., 80.7° for dichlorophenyl vs. pyrimidine rings) influence steric interactions and binding affinity. Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations, which may enhance target selectivity .

Q. How to resolve discrepancies in elemental analysis vs. spectral data?

Answer:

  • Cross-Validation: Compare NMR integration ratios with theoretical proton counts (e.g., SCH₂ at δ 4.12 ppm integrates as 2H).
  • Mass Spec Confirmation: Use high-resolution MS to rule out impurities.
  • Thermogravimetric Analysis (TGA): Check for solvent retention in crystals, which may skew elemental results .

Q. What intermolecular interactions dominate the solid-state packing?

Answer:

  • Hydrogen Bonding: N–H⋯O (2.8–3.0 Å) and C–H⋯π interactions (3.5 Å) form layered structures.
  • π-π Stacking: Between phenyl and thienopyrimidine rings (centroid distances ~3.8 Å) .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring to enhance electrophilicity.
  • Side Chain Variation: Replace the acetamide with sulfonamide or urea groups to probe hydrogen-bonding capacity .

Q. What statistical methods optimize reaction conditions?

Answer: Use Design of Experiments (DoE) to model variables (temperature, solvent ratio, catalyst loading). For example:

  • Central Composite Design: Identifies optimal reflux time (30 min) and EDC stoichiometry (1.2 equiv) for coupling reactions .

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